1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole
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Overview
Description
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorobenzoyl group, two methyl groups, and a methylphenylthio group attached to the pyrazole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the methylphenylthio group: This can be done through a nucleophilic substitution reaction where the pyrazole ring is treated with 4-methylphenylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-4-(2-methoxy-5-methylphenyl)semicarbazide
- 1-(4-chlorobenzoyl)-4-(3-ethylphenyl)semicarbazide
- 1-(4-chlorobenzoyl)-4-(2,5-dimethoxyphenyl)semicarbazide
Uniqueness
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both chlorobenzoyl and methylphenylthio groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17ClN2OS |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-4-10-17(11-5-12)24-18-13(2)21-22(14(18)3)19(23)15-6-8-16(20)9-7-15/h4-11H,1-3H3 |
InChI Key |
JDZZFWFPYSMQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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